molecular formula C13H11N3O B8503135 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-

Cat. No.: B8503135
M. Wt: 225.25 g/mol
InChI Key: FCJRJZUTEANELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl- is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

pyridin-2-yl(1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

InChI

InChI=1S/C13H11N3O/c17-13(10-3-1-2-5-15-10)11-7-9-4-6-14-8-12(9)16-11/h1-8,13,16-17H

InChI Key

FCJRJZUTEANELF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC3=C(N2)C=NC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (0.43 mL, 3.07 mmol) in tetrahydrofuran (4 mL) was cooled to −78° C. under a nitrogen atmosphere. n-Butyllithium (1.24 mL of a 2.5 M solution in hexanes) was added dropwise and the reaction mixture was stirred for 30 min at −78° C. and then warmed to −30° C. A solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (Reference Example 12) (400 mg, 1.55 mmol) and N,N,N′,N′-tetramethylethylenediamine (0.24 mL, 1.59=mmol) in tetrahydrofuran (4 mL) was added and the reaction mixture was stirred for 30 min. A solution of 2-pyridinecarboxaldehyde (0.30 mL, 3.14 mmol) in tetrahydrofuran (3 mL) was added dropwise at −30° C. The reaction mixture was allowed to warm to ambient temperature over 1.5 h. Saturated ammonium chloride solution (7 mL) was added to quench the reaction mixture. The reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (2×25 mL). The combined organic extracts were washed successively with water and brine, dried over sodium sulfate and concentrated to dryness. Purification by Biotage chromotography (silica, 2 to 18% methanol in methylene chloride) produced (pyridin-2-yl)(1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (67 mg, 12%) as an off-white solid: mp 166-169° C.; 1H NMR (500 MHz, CD3OD) δ6.05 (1H, s), 6.39 (1H, s), 7.34-7.36 (1H, m), 7.50-7.52 (1H, m), 7.72 (1H, d, J=7.9 Hz), 7.87 (1H, d, J=6.0 Hz), 8.00 (1H, d, J=5.6 Hz), 8.52 (1H, d, J=4.8 Hz), 8.62 (1H, s); ESI MS m/z 226 [C13H11N3O+H]+; HPLC (Method A) 98.9% (AUC), tR=13.1 min.
Quantity
0.43 mL
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reactant
Reaction Step One
Quantity
4 mL
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solvent
Reaction Step One
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reactant
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solution
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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400 mg
Type
reactant
Reaction Step Three
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0.24 mL
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reactant
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4 mL
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solvent
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0.3 mL
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reactant
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3 mL
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7 mL
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